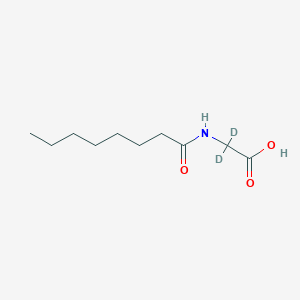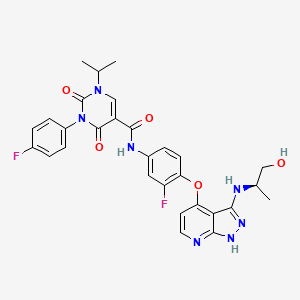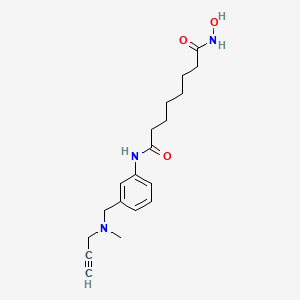
Vegfr-2-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2-IN-16 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis .
Métodos De Preparación
The synthesis of Vegfr-2-IN-16 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Vegfr-2-IN-16 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Vegfr-2-IN-16 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the VEGFR-2 signaling pathway. In biology and medicine, it is used to investigate the role of VEGFR-2 in angiogenesis and to develop new therapeutic strategies for diseases such as cancer and ocular diseases. In industry, it is used in the development of new drugs targeting VEGFR-2 .
Mecanismo De Acción
The mechanism of action of Vegfr-2-IN-16 involves the inhibition of VEGFR-2 activity. This inhibition occurs through the binding of this compound to the tyrosine kinase domain of VEGFR-2, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. These pathways include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .
Comparación Con Compuestos Similares
Vegfr-2-IN-16 is unique compared to other VEGFR-2 inhibitors due to its specific binding affinity and selectivity for VEGFR-2. Similar compounds include sorafenib, sunitinib, and other quinoxaline-based derivatives. These compounds also target VEGFR-2 but may have different binding affinities and selectivities, leading to variations in their therapeutic efficacy and side effect profiles .
Propiedades
Fórmula molecular |
C21H13Cl2N3O2 |
|---|---|
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
4-chloro-N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-14-7-5-13(6-8-14)19(27)24-15-9-11-16(12-10-15)28-20-17-3-1-2-4-18(17)25-21(23)26-20/h1-12H,(H,24,27) |
Clave InChI |
VAZBPHKNLZDTJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



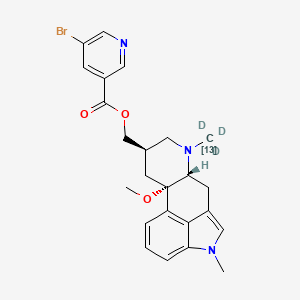
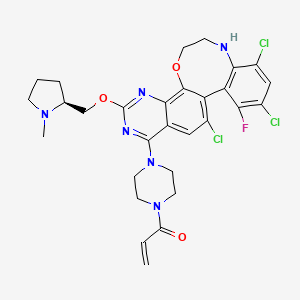
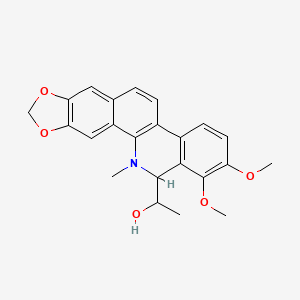
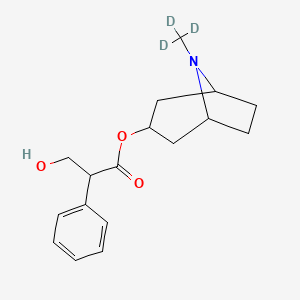
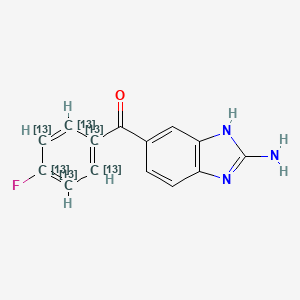
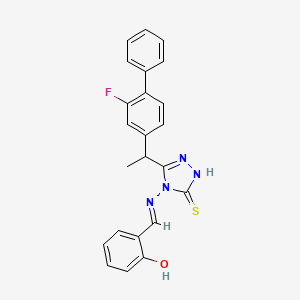
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)

![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)

